Norgesic forte

Catalog No.
S570561
CAS No.
88566-80-7
M.F
C41H49N5O14
M. Wt
835.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norgesic forte

CAS Number

88566-80-7

Product Name

Norgesic forte

IUPAC Name

2-acetyloxybenzoic acid;N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C41H49N5O14

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C18H23NO.C9H8O4.C8H10N4O2.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;2-5H,1H3,(H,11,12);4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PQOVMKOIORHXFP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Norgesic forte

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Description

The exact mass of the compound Norgesic forte is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Norgesic Forte is a combination medication primarily used to treat painful muscular conditions. Each tablet contains three active ingredients: Orphenadrine Citrate (50 mg), Aspirin (770 mg), and Caffeine (60 mg) . Orphenadrine serves as a muscle relaxant, aspirin acts as a nonsteroidal anti-inflammatory drug (NSAID), and caffeine enhances the analgesic effects of aspirin and orphenadrine . The formulation is designed to alleviate pain and discomfort associated with muscle spasms and related conditions, often used in conjunction with rest and physical therapy.

Involving the components of Norgesic Forte can be summarized as follows:

  • Orphenadrine Citrate: This compound, a tertiary amine, can undergo various metabolic transformations in the liver, primarily through N-demethylation to form active metabolites . Its mechanism involves blocking nerve impulses that signal pain to the brain.
  • Aspirin: Aspirin undergoes hydrolysis to yield salicylic acid, which contributes to its anti-inflammatory effects. It irreversibly inhibits cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain .
  • Caffeine: Caffeine acts as an adenosine receptor antagonist, increasing neuronal excitability and enhancing the analgesic effects of the other components by improving blood flow and reducing fatigue .

Norgesic Forte exhibits several biological activities due to its constituent components:

  • Muscle Relaxation: Orphenadrine's anticholinergic properties help reduce muscle spasms by inhibiting peripheral nerve transmission .
  • Anti-inflammatory Effects: Aspirin's role as an NSAID reduces inflammation and pain through its action on cyclooxygenase enzymes .
  • Stimulatory Effects: Caffeine not only enhances the analgesic effects but also counteracts drowsiness caused by orphenadrine, making it beneficial for patients needing relief without sedation .

The synthesis of Norgesic Forte involves combining the three active ingredients through established pharmaceutical manufacturing processes. Each component is synthesized separately before being formulated into a tablet form.

  • Orphenadrine Citrate: Typically synthesized from 2-dimethylaminoethyl chloride and 2-methylbenzyl alcohol in the presence of a suitable catalyst.
  • Aspirin: Synthesized through the esterification of salicylic acid with acetic anhydride or acetyl chloride.
  • Caffeine: Extracted from coffee beans or synthesized through chemical processes involving xanthine derivatives.

These components are then blended with excipients like anhydrous lactose and colloidal silicon dioxide to form the final tablet product .

Norgesic Forte is primarily prescribed for:

  • Treatment of acute musculoskeletal pain.
  • Management of muscle spasms associated with various conditions.
  • Relief from tension headaches and other pain syndromes where muscle relaxation is beneficial.

It is often used alongside physical therapy for optimal recovery outcomes .

Norgesic Forte has several notable interactions:

  • CNS Depressants: Co-administration with other central nervous system depressants can enhance sedation and drowsiness .
  • Anticoagulants: Aspirin may increase bleeding risk when taken with anticoagulants or other NSAIDs .
  • Diuretics: Caffeine may counteract the effects of certain diuretics due to its diuretic properties .

Patients are advised to inform healthcare providers about all medications they are taking to avoid potential adverse interactions.

Norgesic Forte shares similarities with several other medications used for muscle relaxation and pain relief. Here are some comparable compounds:

Compound NameActive IngredientsUnique Features
FlexerilCyclobenzaprinePrimarily a muscle relaxant; less anti-inflammatory action.
SkelaxinMetaxaloneFewer sedative effects compared to Norgesic Forte.
RobaxinMethocarbamolOften used for acute muscle spasms; less potent than Norgesic Forte.
BaclofenBaclofenPrimarily used for spasticity; acts on GABA receptors.
ZanaflexTizanidineAlpha-2 adrenergic agonist; provides muscle relaxation without significant sedation.

Norgesic Forte's unique combination of orphenadrine, aspirin, and caffeine distinguishes it from these alternatives by providing both muscle relaxation and anti-inflammatory effects along with enhanced analgesia due to caffeine's presence .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20

Explore Compound Types